

An In-depth Technical Guide to *cis*-Dihydrocarvone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-Dihydrocarvone

Cat. No.: B1211938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-dihydrocarvone, a naturally occurring monoterpenone, is a cyclic ketone that has garnered interest in the fields of flavor chemistry, organic synthesis, and materials science. As a derivative of carvone, a major constituent of spearmint oil, **cis-dihydrocarvone** offers a unique stereochemical scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of **cis-dihydrocarvone**, intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Identifiers

cis-Dihydrocarvone, systematically named (2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one, is one of the stereoisomers of dihydrocarvone.^[1] The "cis" designation refers to the relative stereochemistry of the methyl group at the C2 position and the isopropenyl group at the C5 position of the cyclohexanone ring, where both substituents are on the same side of the ring's plane.

```
// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.75,-2!"]; C4 [label="C", pos="0.75,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; O1 [label="O", pos="0,2.5!"]; C7 [label="C", pos="-2.3,0.25!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0.75!"]; C10 [label="C", pos="2.5,-1!"];  
  
// Bonds C1 -- C6 [label=""]; C6 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- C2 [label=""]; C2 -- C6 [label="", style=dashed]; C1 -- O1 [label="="]; C2 -- C7 [label=""]; C5 -- C8 [label=""]; C8 -- C9 [label=""]; C8 -- C10 [label="="];  
  
// Atom labels with numbers C1 [label="C1=O"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7 (methyl)"]; C8 [label="C8 (isopropenyl)"]; C9 [label="C9"]; C10 [label="C10"]; } Caption: Chemical structure of cis-dihydrocarvone.
```

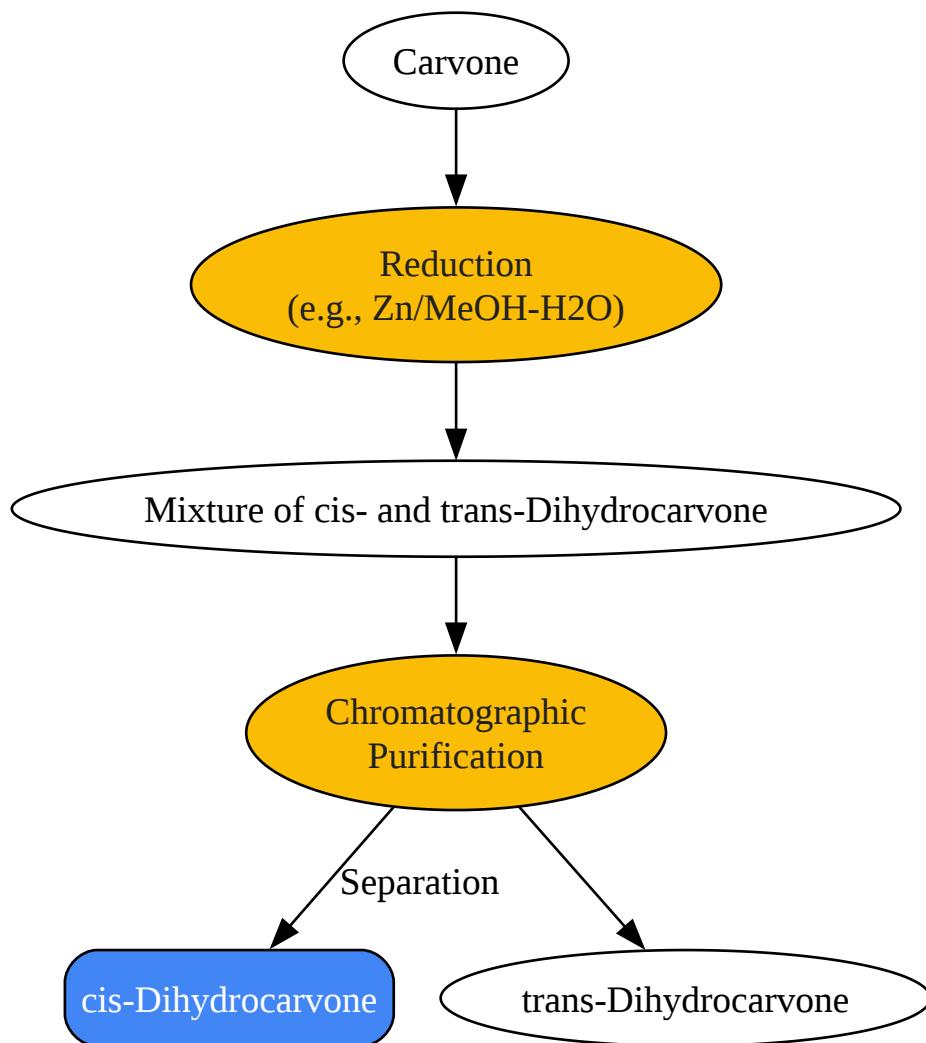
Table 1: Chemical Identifiers for **cis-Dihydrocarvone**

Identifier	Value	Reference
IUPAC Name	(2R,5S)-2-methyl-5-(prop-1-en-2-yl)cyclohexan-1-one	[1]
CAS Number	3792-53-8	[1]
Molecular Formula	C ₁₀ H ₁₆ O	[1]
Molecular Weight	152.23 g/mol	[1]
InChI	InChI=1S/C ₁₀ H ₁₆ O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1	[1]
InChIKey	AZOCECCLWFDTAP-BDAKNGLRSA-N	[1]
SMILES	C[C@@H]1CC--INVALID-LINK--C(=C)C	[1]
Synonyms	cis-p-Menth-8-en-2-one, (1R,4S)-Iso-dihydrocarvone, (-)-Isodihydrocarvone	[1]

Physical and Chemical Properties

cis-Dihydrocarvone is a colorless liquid with a characteristic minty and herbal aroma. A summary of its key physical and chemical properties is provided in the table below.

Table 2: Physical and Chemical Properties of **cis-Dihydrocarvone**


Property	Value	Reference
Appearance	Colorless liquid	
Boiling Point	221.5 °C at 760 mmHg	
Density	0.903 g/cm ³	
Refractive Index	1.457	
Flash Point	82.6 °C	
Water Solubility	Predicted: 0.56 g/L	
logP	Predicted: 2.39	

Synthesis of **cis-Dihydrocarvone**

The synthesis of **cis-dihydrocarvone** can be achieved through various synthetic routes, primarily involving the reduction of carvone or rearrangement of limonene derivatives.

Synthesis from Carvone

A common method for the preparation of dihydrocarvone is the reduction of the carbon-carbon double bond within the cyclohexenone ring of carvone.

[Click to download full resolution via product page](#)

Experimental Protocol: Reduction of Carvone with Zinc

A frequently cited method for the reduction of carvone involves the use of zinc metal in a protic solvent mixture. This procedure typically yields a diastereomeric mixture of cis- and trans-dihydrocarvone, with the trans isomer often being the major product.[2]

- Materials: (S)-(+)- or (R)-(-)-carvone, zinc dust, methanol, water.
- Procedure: To a solution of carvone in a methanol-water solvent mixture, zinc dust is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

- Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
- Purification: The resulting crude product, a mixture of cis- and trans-dihydrocarvone, can be purified by column chromatography on silica gel to separate the diastereomers.

Synthesis from Limonene

An alternative synthetic route starts from limonene, which can be converted to limonene-1,2-epoxide. Subsequent acid-catalyzed rearrangement of the epoxide yields dihydrocarvone. The stereochemical outcome of this rearrangement can be influenced by the choice of acid catalyst and reaction conditions.

Experimental Protocol: Rearrangement of Limonene-1,2-epoxide

A patented process describes the use of perchloric acid to catalyze the rearrangement of limonene-1,2-epoxide to dihydrocarvone.

- Materials: Limonene-1,2-epoxide (mixture of cis and trans isomers), inert solvent (e.g., toluene), perchloric acid.
- Procedure: Limonene-1,2-epoxide is dissolved in an inert solvent, and a catalytic amount of perchloric acid is added. The reaction mixture is stirred at a controlled temperature (e.g., 55–85 °C) and monitored for the conversion of the epoxide.
- Work-up: The reaction is quenched by neutralization of the perchloric acid. The solvent is removed under reduced pressure.
- Purification: The crude dihydrocarvone can be purified by fractional distillation under reduced pressure to separate it from byproducts. The separation of cis and trans isomers may require further chromatographic purification.

Spectroscopic Properties

The structural elucidation and characterization of **cis-dihydrocarvone** rely heavily on modern spectroscopic techniques.

Table 3: Spectroscopic Data for **cis-Dihydrocarvone**

Technique	Data	Reference
¹ H NMR	Specific chemical shifts and coupling constants are not readily available in the searched literature for the pure cis isomer. General features would include signals for the methyl and isopropenyl protons, as well as the protons of the cyclohexanone ring.	
¹³ C NMR	(Bruker AM-270) Chemical shifts (ppm) are available in the PubChem database.	[1]
Infrared (IR)	Characteristic peaks would include a strong C=O stretching vibration for the ketone (around 1710 cm ⁻¹), C-H stretching vibrations for the alkyl and vinyl groups, and C=C stretching for the isopropenyl group (around 1645 cm ⁻¹).	
Mass Spectrometry (MS)	GC-MS data is available in the NIST and PubChem databases. The mass spectrum would show a molecular ion peak (M ⁺) at m/z 152, with characteristic fragmentation patterns.	[1]

Note: Detailed, assigned spectroscopic data for the purified cis-isomer of dihydrocarvone is not extensively reported in readily accessible literature. The data presented here are based on general knowledge of the compound class and information from chemical databases. Researchers should perform their own detailed spectroscopic analysis for unambiguous characterization.

Applications and Future Perspectives

cis-Dihydrocarvone serves as a versatile chiral building block in organic synthesis. Its functional groups—a ketone, a double bond, and stereocenters—provide multiple reaction sites for the construction of more complex molecules, including natural products and their analogues. In the flavor and fragrance industry, its characteristic aroma makes it a valuable ingredient.

Further research into the biological activities of **cis-dihydrocarvone** and its derivatives could open up new avenues for its application in drug discovery and development. The development of more stereoselective synthetic methods to access the pure cis-isomer will be crucial for advancing these studies.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of **cis-dihydrocarvone**. The information compiled herein, including tabulated data and a synthetic workflow diagram, is intended to support the work of researchers, scientists, and professionals in drug development. While foundational knowledge is available, further research is needed to fully elucidate the specific spectroscopic properties of the pure cis-isomer and to develop more efficient and stereoselective synthetic protocols. Such advancements will undoubtedly expand the potential applications of this intriguing monoterpene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-Dihydrocarvone | C10H16O | CID 443181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-Dihydrocarvone: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211938#cis-dihydrocarvone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com